(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile
CAS No.:
Cat. No.: VC17461501
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | (3S)-3-amino-3-(4-methoxy-3-methylphenyl)propanenitrile |
| Standard InChI | InChI=1S/C11H14N2O/c1-8-7-9(10(13)5-6-12)3-4-11(8)14-2/h3-4,7,10H,5,13H2,1-2H3/t10-/m0/s1 |
| Standard InChI Key | PPSBPMIEANCAAQ-JTQLQIEISA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)[C@H](CC#N)N)OC |
| Canonical SMILES | CC1=C(C=CC(=C1)C(CC#N)N)OC |
Introduction
(3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is a complex organic compound with significant relevance in both organic synthesis and medicinal chemistry. Its structure includes an amino group, a nitrile group, and a methoxy-substituted aromatic ring, making it a versatile building block for various chemical reactions. This compound belongs to the class of β-aminonitriles, characterized by the presence of both amino and nitrile functional groups.
Synthesis
The synthesis of (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile typically involves multi-step organic reactions. Common methods start with substituted benzaldehydes and amines. The reaction conditions often include solvents like ethanol or methanol, with catalysts such as sodium carbonate to facilitate the reactions. In industrial settings, continuous flow reactors may be used to optimize yield and purity.
Applications and Biological Activity
This compound is valuable in scientific research due to its unique structure and reactivity. It can participate in various chemical reactions, making it useful in the development of pharmaceuticals and agrochemicals. The amino group can form hydrogen bonds with enzymes and receptors, modulating their activity. The nitrile group may participate in covalent bonding with nucleophilic sites on proteins and DNA, influencing biological processes.
Research Findings
Research on (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile is focused on its potential biological activities and applications in medicinal chemistry. Studies suggest that compounds with similar structures can exhibit notable biological activities, including interactions with biological macromolecules through hydrogen bonds and electrostatic interactions.
Related Compounds
Several compounds share structural similarities with (3S)-3-Amino-3-(4-methoxy-3-methylphenyl)propanenitrile, differing primarily in their substituents on the phenyl ring. These differences can significantly affect their biological activity and chemical reactivity. Examples include:
| Compound Name | Unique Features |
|---|---|
| 3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile | Contains a chlorine substituent |
| 3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrile | Similar methoxy and methyl substitutions but differs in phenyl positioning |
These analogs are of interest in research focused on medicinal chemistry and organic synthesis.
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